molecular formula C15H24N2O4S B4746842 N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide

N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide

Cat. No. B4746842
M. Wt: 328.4 g/mol
InChI Key: ZPDVJSZGPDWEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system, pulmonary system, and other physiological processes. In

Mechanism of Action

As mentioned earlier, N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 works by stimulating the production of cGMP. Specifically, N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 binds to the heme group of sGC, which activates the enzyme and increases the production of cGMP. This increase in cGMP levels leads to a range of physiological effects, including vasodilation, antiplatelet effects, and inhibition of smooth muscle cell proliferation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, antiplatelet effects, and inhibition of smooth muscle cell proliferation. In addition, N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 has been shown to improve oxygenation and reduce pulmonary hypertension in animal models. Other studies have shown that N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 may have neuroprotective effects, as well as potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 in lab experiments is its specificity for sGC. This specificity allows researchers to study the effects of sGC stimulation without the confounding effects of other signaling pathways. However, one limitation of using N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272. One area of interest is the potential use of N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Other potential future directions include the development of more potent sGC stimulators, as well as the use of N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 in combination with other drugs for the treatment of cardiovascular and pulmonary diseases. Finally, there is also interest in further exploring the potential anti-cancer effects of N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272.

Scientific Research Applications

N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary diseases. One of the primary mechanisms of action of N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 is its ability to stimulate the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in many physiological processes. By increasing cGMP levels, N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 has been shown to have a range of beneficial effects on the cardiovascular system, including vasodilation, antiplatelet effects, and inhibition of smooth muscle cell proliferation. In addition, N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 has been shown to have beneficial effects on the pulmonary system, including improved oxygenation and reduced pulmonary hypertension.

properties

IUPAC Name

N-tert-butyl-2-[4-[ethyl(methylsulfonyl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-6-17(22(5,19)20)12-7-9-13(10-8-12)21-11-14(18)16-15(2,3)4/h7-10H,6,11H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVJSZGPDWEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC(=O)NC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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